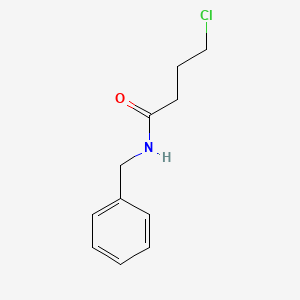

N-benzyl-4-chlorobutanamide

Description

Properties

IUPAC Name |

N-benzyl-4-chlorobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-8-4-7-11(14)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHRBZIFIFYQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399701 | |

| Record name | Butanamide, 4-chloro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22813-61-2 | |

| Record name | Butanamide, 4-chloro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-4-CHLOROBUTYRAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of N Benzyl 4 Chlorobutanamide in Amide Chemistry and Its Analogues

Amides are fundamental functional groups in organic chemistry and biology, forming the backbone of proteins. libretexts.org The reactivity of amides can be tuned by the substituents on the nitrogen and carbonyl carbon. libretexts.org N-benzyl-4-chlorobutanamide is a distinct amide that features a benzyl (B1604629) group attached to the nitrogen and a reactive chlorobutyl chain. The benzyl group is a common protecting group for amines due to its general stability and the relative ease of its removal. sioc-journal.cn

The presence of the chlorine atom on the butanamide chain introduces a reactive site for nucleophilic substitution, making it a valuable intermediate for synthesizing a variety of other compounds. unimi.it This reactive handle allows for further molecular manipulation, extending the carbon chain or introducing new functional groups. For instance, it can be used as a precursor for the synthesis of pharmaceutically active compounds. unimi.it

Analogues of this compound, where the benzyl or the chloro-butyl moiety is modified, have been explored in various research contexts. For example, N-benzyl benzamide (B126) derivatives have been investigated as potent inhibitors of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov The core N-benzyl amide scaffold is also found in a variety of biologically significant compounds. nsf.gov

| Property | Value |

| Chemical Formula | C11H14ClNO |

| CAS Number | 22813-61-2 |

| Molecular Weight | 211.69 g/mol |

Basic chemical properties of this compound. guidechem.com

Overview of Chlorinated Butanamide Scaffolds in Organic Synthesis

Chlorinated butanamide scaffolds, such as the one present in N-benzyl-4-chlorobutanamide, are versatile building blocks in organic synthesis. The chlorine atom, being a good leaving group, facilitates a range of nucleophilic substitution reactions. wikipedia.org This allows for the introduction of various functionalities, leading to the creation of diverse molecular architectures.

One common application of such scaffolds is in the synthesis of heterocyclic compounds. For example, the reaction of a chlorinated butanamide with an appropriate nucleophile can lead to the formation of cyclic structures like lactams, which are cyclic amides. libretexts.org Lactam rings are present in important molecules, including some antibiotics. libretexts.org

The synthesis of N-substituted butanamide derivatives often involves the reaction of an amine with 4-chlorobutanoyl chloride. mdpi.com This straightforward acylation provides a reliable method for constructing the chlorinated butanamide core structure. The resulting compound can then undergo further transformations at the chloro-substituted position.

| Reagents | Product |

| 2-aminobenzothiazole and 4-chlorobutanoyl chloride | N-(benzothiazol-2-yl)-4-chlorobutanamide |

| 2-amino-4-methyl-thiazole and 4-chlorobutyryl chloride | ethyl 2-(4-chloro-butanamido)-4-methylthiazole-5-carboxylate |

Examples of reactions to form chlorinated butanamide scaffolds. mdpi.comresearchgate.net

Current Research Trajectories and Future Perspectives for N Benzyl 4 Chlorobutanamide Derivatives

Established Synthetic Pathways for this compound

Traditional methods for synthesizing this compound rely on robust and well-documented reactions, primarily involving N-acylation.

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between benzylamine (B48309) and 4-chlorobutanoyl chloride. mdma.chnih.gov This reaction, a type of aminolysis, typically proceeds by adding the acid chloride to the amine in a suitable solvent, often with a base to scavenge the hydrochloric acid byproduct. nih.gov

One documented procedure involves the aminolysis of 4-chlorobutanoyl chloride with benzylamine at room temperature, which efficiently yields this compound. mdma.ch Similarly, various substituted anilines and benzylamines can be reacted with 4-chlorobutanoyl chloride to produce a range of 4-chlorobutyramides. nih.govulaval.ca The general protocol often involves dissolving the amine and a tertiary amine base like triethylamine (B128534) in a solvent such as dichloromethane, followed by the dropwise addition of 4-chlorobutanoyl chloride. nih.gov

General Reaction Scheme:

Reactants: Benzylamine, 4-Chlorobutanoyl Chloride

Product: this compound

Byproduct: Hydrochloric acid (HCl)

Table 1: Representative N-Acylation Reaction Conditions

| Amine | Acylating Agent | Solvent | Base | Temperature | Reference |

|---|---|---|---|---|---|

| Benzylamine | 4-Chlorobutanoyl chloride | Dichloromethane | Triethylamine | 0 °C to Room Temp. | nih.gov |

| Substituted Anilines | 4-Chlorobutanoyl chloride | Aqueous basic medium | Not specified | Not specified | |

| Benzylamine | 4-Chlorobutanoyl chloride | Not specified | Not specified | Room Temperature | mdma.ch |

Strategies for N-Alkylation in Amide Synthesis

While direct acylation is common for producing this compound, N-alkylation of a primary amide (4-chlorobutanamide) represents an alternative, though less direct, pathway. General strategies for the N-alkylation of amides are continually being developed, offering broader applicability in organic synthesis. These methods often involve the use of alcohols or alkyl halides as alkylating agents under catalytic conditions. researchgate.netacs.org

Catalytic approaches using alcohols, known as the "borrowing hydrogen" strategy, provide an environmentally friendly route to N-alkyl amides, with water as the main byproduct. researchgate.netnih.gov Ruthenium and iron-based catalysts have shown effectiveness in this transformation. researchgate.netnih.gov Another innovative approach involves a radical strategy, merging boryl radical-mediated halogen-atom transfer with copper catalysis to achieve N-alkylation of primary amides with unactivated alkyl halides. acs.org Furthermore, a novel method utilizes the activation of an amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, causing the alkyl group on the nitrogen to migrate, effectively using the amide itself as an alkylating agent in subsequent reactions. rsc.orgrsc.org

Novel Approaches and Catalyst Systems in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for amide bond formation, which are applicable to the synthesis of this compound.

The drive for "green chemistry" has spurred the development of new protocols for amide synthesis that minimize waste and avoid hazardous reagents. sigmaaldrich.com Key strategies include:

Catalytic Direct Amidation: This approach involves the direct condensation of a carboxylic acid and an amine, with water as the sole byproduct, thus being highly atom-economical. catalyticamidation.inforsc.org

Use of Greener Solvents: Replacing traditional, often toxic, organic solvents with more environmentally friendly alternatives is a major focus. Water has emerged as a viable reaction medium, often aided by surfactants like TPGS-750-M or polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction. acs.org Cyclopentyl methyl ether (CPME) has also been identified as a green and safe solvent for enzymatic amide synthesis. nih.gov

Solvent-Free Conditions: A NaOtBu-mediated method for the direct amidation of unactivated esters with amines has been developed that proceeds at room temperature without a solvent, offering a practical and sustainable workup procedure. rsc.org

Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the formation of amide bonds from carboxylic acids and amines under mild conditions, yielding pure products without the need for intensive purification. nih.gov

Photocatalysis: A novel method uses a Covalent Organic Framework (COF) as a photocatalyst under red light irradiation to synthesize amides directly from alcohols, offering a recyclable and efficient system under mild conditions. dst.gov.in

Table 2: Overview of Sustainable Amidation Strategies

| Strategy | Key Features | Examples | Reference(s) |

|---|---|---|---|

| Catalytic Direct Amidation | High atom economy; water is the only byproduct. | Boronic acid catalysts, ZrOCl₂·8H₂O | catalyticamidation.inforsc.org |

| Aqueous Media Synthesis | Utilizes water as a benign solvent. | Surfactant (TPGS-750-M) or polymer (HPMC) assisted. | acs.org |

| Enzymatic Synthesis | Mild conditions, high selectivity, pure products. | Candida antarctica lipase B (CALB) in CPME. | nih.gov |

| Solvent-Free Synthesis | Avoids organic solvents, simplifies workup. | NaOtBu-mediated amidation of esters. | rsc.org |

| Photocatalysis | Uses light energy, recyclable catalyst. | Covalent Organic Framework (COF) catalyst. | dst.gov.in |

Metal-Catalyzed and Metal-Free Methodologies for Amide Formation

The formation of the amide bond in compounds like this compound can be facilitated by a variety of catalytic systems, both metal-based and metal-free.

Metal-Catalyzed Methodologies: Transition metal catalysts have revolutionized amide synthesis. ucl.ac.ukmdpi.comresearchgate.net Boronic acids and their derivatives are among the most common catalysts for the direct amidation of carboxylic acids and amines, often requiring azeotropic removal of water. rsc.orgrsc.orgucl.ac.uk Other simple, low-cost metal compounds based on titanium (Ti) and zirconium (Zr) are also effective. ucl.ac.uk More complex systems involving ruthenium, iridium, and cobalt have been developed for specialized transformations like the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.comnih.gov

Metal-Free Methodologies: To avoid the cost and potential toxicity of metal catalysts, metal-free alternatives have been explored. Organocatalytic methods, such as those using tetrabutylammonium (B224687) iodide (Bu₄NI), can promote the oxidative amidation of aldehydes. rsc.org A notable development is the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in combination with a tertiary amine as an efficient dehydro-condensation system for amide synthesis, presenting a more economical alternative to other coupling agents. mdpi.com Additionally, a transition-metal-free protocol using NaOtBu mediates the direct amidation of unactivated esters under solvent-free conditions. rsc.org

Derivatization Strategies from the this compound Scaffold

The this compound molecule serves as a versatile scaffold for the synthesis of more complex structures. The presence of the reactive chloroalkyl group is key to its utility as a synthetic intermediate.

A primary derivatization strategy involves the nucleophilic substitution of the chloride atom. For instance, refluxing this compound with an excess of benzylamine results in the substitution of the chlorine, forming N¹,N⁴-dibenzylbutane-1,4-diamide's precursor, N-benzyl-4-(benzylamino)butanamide. mdma.ch This highlights the potential to introduce a wide variety of functional groups by reacting the chloro-substituent with different nucleophiles such as other amines, thiols, or alkoxides.

The 4-chloro-N-(substituted-phenyl)butanamide framework, a close analogue, is used to synthesize more complex molecules through nucleophilic substitution reactions. This demonstrates the value of the 4-chlorobutanamide (B1293659) moiety as a building block in medicinal chemistry and materials science. nih.gov The amide nitrogen itself or the benzyl (B1604629) group's aromatic ring could also be sites for further functionalization, although derivatization at the chloro position is the most direct and common strategy.

Chemical Transformations at the Chlorinated Alkyl Chain

The 4-chlorobutyl group in this compound is a key site for chemical modification, offering a versatile handle for introducing structural diversity. The presence of a terminal chlorine atom on the alkyl chain allows for a variety of nucleophilic substitution and cyclization reactions. These transformations are instrumental in building more complex molecular architectures from the this compound scaffold.

One of the primary transformations involves the intramolecular O-alkylation of the amide carbonyl. This type of reaction can be initiated to facilitate amide hydrolysis under specific conditions. thieme-connect.de Another significant application of the reactive chloroalkyl chain is in intramolecular cyclization reactions. For instance, related N-substituted 4-chlorobutanamides can undergo cyclization to form heterocyclic ring systems. An example from the literature describes the cyclization of N-(5-bromo-4-methylthiazol-2-yl)-4-chlorobutanamide to produce a thiazolo[3,2-a] molaid.comdiazepin-8-one derivative. researchgate.net This suggests that the this compound framework could similarly be used to construct fused heterocyclic systems.

The chlorine atom can also be displaced by various nucleophiles to introduce new functional groups at the terminus of the alkyl chain. This allows for the synthesis of a wide array of analogues with potentially different physicochemical properties.

Table 1: Potential Chemical Transformations at the Chlorinated Alkyl Chain

| Transformation Type | Reagent/Condition Example | Product Type | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Base | Heterocyclic ring systems | researchgate.net |

| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, thiols) | Functionalized alkyl chain derivatives | |

| Amide Activation/Hydrolysis | Silver(I) perchlorate (B79767) in aqueous acetone | Amide cleavage products | thieme-connect.de |

Modifications on the Benzyl Moiety and Amide Nitrogen for Scaffold Expansion

Expansion of the this compound scaffold can be effectively achieved through modifications on both the benzyl group and the amide nitrogen. These changes can significantly influence the molecule's steric and electronic properties.

Modifications to the benzyl moiety are a common strategy in medicinal chemistry to explore structure-activity relationships. Research on analogous N-benzyl substituted phenethylamines has shown that introducing substituents onto the phenyl ring has a dramatic effect on biological receptor binding affinity and selectivity. nih.gov For example, substitutions at the 2' and 3'-positions of the N-benzyl group are generally well-tolerated and can be used to probe interactions with biological targets. nih.gov This principle can be extended to this compound, where substitution on the aromatic ring could be used to fine-tune its properties.

The amide nitrogen itself represents another critical point for modification. While this compound has a secondary amide, N-alkylation or N-arylation could lead to tertiary amides with different conformational preferences. However, studies on related opioid ligands have indicated that increasing the steric bulk at the amide nitrogen, for example by introducing a benzyl pendant, can sometimes lead to a decrease in binding affinity for certain receptors, highlighting the sensitivity of this position to structural changes. semanticscholar.orgnih.gov The amide bond can also be formed using various catalytic methods, such as those employing zirconocene (B1252598) dichloride, which works for a range of aliphatic and aromatic esters with primary and secondary amines. lookchem.com

Table 2: Examples of Modifications on the Benzyl and Amide Scaffolds in Related Analogues

| Modification Site | Type of Modification | Example from Analogous Compounds | Potential Effect | Reference |

|---|---|---|---|---|

| Benzyl Moiety | Aromatic Substitution (e.g., 2'- and 3'-positions) | N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines | Altered receptor binding affinity and selectivity | nih.gov |

| Amide Nitrogen | Introduction of additional substituents | N-benzyl pendant on amide nitrogen of normetazocine derivatives | Altered steric bulk, potentially impacting receptor interaction | semanticscholar.orgnih.gov |

| Amide Nitrogen | N-Alkylation | N-methyl or N-ethyl-N-phenyl-propanamide chains | Decreased receptor affinity as a function of alkyl bulk | nih.gov |

Nucleophilic Substitution Reactions Involving the Chloro Group of this compound

The chloro group at the terminal end of the butanamide chain in this compound is susceptible to nucleophilic substitution reactions. The primary nature of the carbon bearing the chlorine atom suggests a preference for the S(_N)2 mechanism, however, the possibility of S(_N)1-like pathways under certain conditions cannot be entirely dismissed, particularly with the influence of the benzyl group.

Investigation of S(_N)1-like Mechanisms in Related Benzyl Systems

While the primary alkyl chloride in this compound would typically favor an S(_N)2 reaction, the presence of the benzyl group introduces the possibility of S(_N)1-like mechanisms. This is due to the stability of the resulting benzylic carbocation. fiveable.meucalgary.caleah4sci.com The positive charge on a benzylic carbocation can be delocalized across the adjacent benzene (B151609) ring through resonance, significantly stabilizing the intermediate. fiveable.meucalgary.caleah4sci.comyoutube.com This stabilization lowers the activation energy for the formation of the carbocation, making an S(_N)1 pathway more feasible than for a simple primary alkyl halide. ucalgary.calumenlearning.com

The stability of carbocations generally follows the order: tertiary > secondary > primary. However, benzylic and allylic carbocations are exceptionally stable due to resonance. libretexts.org A primary benzylic carbocation can be comparable in stability to a secondary or even tertiary carbocation. leah4sci.comstackexchange.com This enhanced stability can make S(_N)1 reactions competitive with S(_N)2 reactions for primary benzylic halides, especially in the presence of polar protic solvents that can solvate and stabilize the carbocation intermediate. lumenlearning.comlibretexts.org

It is important to note that the term "N-benzyl" in this compound refers to the substituent on the nitrogen atom of the amide, not directly on the carbon bearing the chlorine. Therefore, a direct benzylic carbocation is not formed upon departure of the chloride ion. However, the electronic effects of the N-benzyl group can still influence the reaction.

Factors Influencing Nucleophilic Displacement at the Butanamide Chain

Several factors influence the rate and mechanism of nucleophilic displacement at the butanamide chain of this compound.

Nature of the Alkyl Halide: The substrate is a primary alkyl chloride. Primary alkyl halides strongly favor the S(_N)2 mechanism due to minimal steric hindrance around the reactive carbon center. chemistry.coachmatanginicollege.ac.in S(_N)1 reactions are generally disfavored for primary halides because the resulting primary carbocation is highly unstable. lumenlearning.comchemistry.coach

Strength of the Nucleophile: Strong nucleophiles favor the S(_N)2 pathway, as the rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. lumenlearning.comnumberanalytics.com Weaker nucleophiles, such as water or alcohols, are more characteristic of S(_N)1 reactions. libretexts.org

Solvent Effects: Polar aprotic solvents (e.g., acetone, DMSO) are ideal for S(_N)2 reactions because they solvate the cation but not the nucleophile, thus preserving the nucleophile's reactivity. lumenlearning.comchemistry.coach Polar protic solvents (e.g., water, ethanol) favor S(_N)1 reactions by stabilizing the carbocation intermediate through solvation. libretexts.orgchemistry.coach

Table 1: Factors Favoring S(_N)1 vs. S(_N)2 Reactions

| Factor | S(_N)1 Favored | S(_N)2 Favored |

|---|---|---|

| Substrate | Tertiary, resonance-stabilized (e.g., benzylic) lumenlearning.com | Methyl, primary, unhindered secondary lumenlearning.com |

| Nucleophile | Weak (e.g., H₂O, ROH) lumenlearning.comlibretexts.org | Strong (e.g., I⁻, Br⁻, CN⁻) lumenlearning.com |

| Solvent | Polar protic (e.g., H₂O, ROH) chemistry.coach | Polar aprotic (e.g., acetone, DMSO) chemistry.coach |

| Leaving Group | Good (e.g., I, Br, Cl) lumenlearning.comnumberanalytics.com | Good (e.g., I, Br, Cl) lumenlearning.comnumberanalytics.com |

Amide Reactivity and Functional Group Transformations in this compound

The amide group in this compound is a relatively stable functional group but can undergo several important transformations. wikipedia.orgchemistrysteps.com

Hydrolysis: Amides can be hydrolyzed to a carboxylic acid and an amine under either acidic or basic conditions. libretexts.orgsavemyexams.comlibretexts.org

Acidic Hydrolysis: This typically requires heating with a strong acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orglibretexts.org The products would be 4-chlorobutanoic acid and benzylamine (as its ammonium (B1175870) salt). savemyexams.com

Basic Hydrolysis: This involves heating with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. libretexts.org The products are the carboxylate salt of 4-chlorobutanoic acid and benzylamine. savemyexams.com

Reduction: The amide group can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.comchemistrytalk.org This reaction would convert the amide in this compound to a secondary amine, yielding N-benzyl-4-chlorobutylamine.

Table 2: Common Reactions of Amides

| Reaction | Reagents | Product(s) |

|---|---|---|

| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄), heat libretexts.org | Carboxylic acid and ammonium salt savemyexams.com |

| Basic Hydrolysis | Strong base (e.g., NaOH), heat libretexts.org | Carboxylate salt and amine savemyexams.com |

Exploration of Electrophilic and Radical Reactions on this compound

Beyond reactions at the chloro and amide groups, this compound can also participate in electrophilic and radical reactions.

Electrophilic Aromatic Substitution: The benzyl group's aromatic ring can undergo electrophilic aromatic substitution. wikipedia.org The N-acyl group (the butanamide portion) is an ortho-, para-directing and activating group. masterorganicchemistry.com This is because the lone pair of electrons on the nitrogen atom can be donated to the benzene ring through resonance, stabilizing the intermediate carbocation formed during the substitution. masterorganicchemistry.com Therefore, reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation would be directed to the ortho and para positions of the benzyl ring.

Radical Reactions: The carbon-chlorine bond in the butanamide chain can undergo homolytic cleavage to form a radical intermediate, especially in the presence of a radical initiator like AIBN or under UV light. jove.comopenstax.orgfiveable.me Alkyl halides can undergo radical substitution reactions, such as hydrogenolysis with tributyltin hydride, to replace the halogen with a hydrogen atom. jove.com The reactivity of alkyl halides in radical reactions generally decreases from iodide to fluoride. jove.com

Advanced Spectroscopic and Crystallographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of N-benzyl-4-chlorobutanamide in solution. Due to the restricted rotation around the amide C-N bond, amides like this compound can exist as a mixture of cis (E) and trans (Z) isomers. This restricted rotation often leads to the observation of distinct sets of signals for each conformer in both ¹H and ¹³C NMR spectra, particularly at lower temperatures.

Detailed one-dimensional (¹H and ¹³C) and two-dimensional (such as HSQC and HMBC) NMR experiments allow for the unambiguous assignment of all proton and carbon signals for each conformer. The relative populations of the E and Z isomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. Furthermore, temperature-dependent NMR studies can be employed to study the kinetics of the rotational isomerization, providing valuable information about the energy barrier to rotation around the amide bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and not based on published experimental data for the specific compound.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20-7.40 | m |

| Benzyl (B1604629) CH₂ | 4.40 | s |

| N-H | 6.00-6.50 | br s |

| α-CH₂ (to C=O) | 2.40 | t |

| β-CH₂ | 2.10 | quint |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and not based on published experimental data for the specific compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~172 |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | ~127-129 |

| Benzyl CH₂ | ~44 |

| α-CH₂ (to C=O) | ~34 |

| β-CH₂ | ~28 |

Insights from Infrared (IR) Spectroscopy for Detailed Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds, providing a molecular "fingerprint."

The most characteristic absorption bands for this compound are associated with the amide group. The N-H stretching vibration typically appears as a sharp peak in the region of 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption around 1640 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated to appear near 1550 cm⁻¹.

Other significant vibrations include the C-H stretching of the aromatic and aliphatic portions of the molecule, typically observed between 2850 and 3100 cm⁻¹, and the C-Cl stretching vibration, which is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound This table presents expected values based on functional group analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (amide) | Stretch | ~3300 | Medium-Strong |

| C-H (aromatic) | Stretch | 3030-3100 | Medium |

| C-H (aliphatic) | Stretch | 2850-2960 | Medium |

| C=O (amide I) | Stretch | ~1640 | Strong |

| N-H bend (amide II) | Bend/Stretch | ~1550 | Medium-Strong |

X-ray Crystallography for Solid-State Structure and Intermolecular Interaction Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation.

In the crystalline state, the amide group is expected to be planar. X-ray analysis would confirm the trans conformation around the amide bond, which is generally more stable than the cis conformation. Furthermore, the crystal structure would elucidate the packing of the molecules in the unit cell and reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or networks that stabilize the crystal lattice. The benzyl group's aromatic ring can also participate in π-π stacking interactions with neighboring molecules.

Although a specific crystal structure for this compound is not available in the public domain, the general principles of crystal engineering for amides suggest that these intermolecular forces would play a crucial role in its solid-state architecture.

Mass Spectrometry Techniques in Mechanistic and Purity Assessments

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for assessing its purity. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which corresponds to the molecular weight of the compound.

In addition to providing the molecular weight, mass spectrometry offers structural information through the analysis of fragmentation patterns. The molecular ion of this compound can undergo characteristic fragmentation upon ionization. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and McLafferty rearrangement.

Key fragment ions that would be expected in the mass spectrum of this compound include the tropylium (B1234903) ion (m/z 91) from the cleavage of the benzyl group, and fragments resulting from the loss of the chlorobutyl chain or parts thereof. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable for chlorine-containing fragments, providing a clear signature for their presence.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound This table is based on predictable fragmentation patterns.

| m/z | Identity of Fragment |

|---|---|

| 211/213 | [M]⁺ (Molecular ion) |

| 120 | [M - C₄H₈Cl]⁺ |

| 106 | [C₆H₅CH₂NH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Computational and Theoretical Studies of N Benzyl 4 Chlorobutanamide

Quantum Chemical Calculations (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and geometry of molecules. For N-benzyl-4-chlorobutanamide, DFT calculations are crucial for determining its most stable three-dimensional conformation and understanding its electronic properties, which are fundamental to its reactivity and interactions.

DFT calculations are employed to optimize the molecular geometry by finding the lowest energy arrangement of its atoms. This is typically achieved using a specific functional, such as Becke's three-parameter hybrid exchange functional (B3LYP), combined with a basis set like 6-311G++(d,p). The choice of functional and basis set is critical for obtaining accurate predictions of molecular structures and electronic properties. researchgate.net For similar N-benzyl amide compounds, DFT has been successfully used to predict geometries that closely match experimental results from X-ray crystallography. researchgate.net

Beyond geometry optimization, DFT provides valuable information about the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can more easily participate in chemical reactions.

The distribution of electric charge within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights regions that are electron-rich (negative potential, typically around electronegative atoms like oxygen and chlorine) and electron-poor (positive potential, often around hydrogen atoms). nih.goveurjchem.com This information is vital for understanding and predicting how this compound might engage in intermolecular interactions, such as hydrogen bonding, with a biological target. nih.gov

Table 1: Representative Data from DFT Calculations for N-benzyl Amide Derivatives

| Calculated Parameter | Typical Value/Observation | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |

| MEP Analysis | Negative potential near C=O and Cl; Positive potential near N-H | Identifies sites for electrostatic interactions and hydrogen bonding. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are a computational method for analyzing the physical movements of atoms and molecules, making them essential for studying the conformational flexibility of this compound and the stability of its interactions with a biological target. matlantis.com

In a typical MD simulation, the molecule is placed in a simulated biological environment, such as a box of water molecules, and the system is allowed to evolve over time according to the laws of classical mechanics. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system.

Conformational Analysis: MD simulations can explore the accessible conformational space of this compound. scielo.br The molecule is not rigid; its bonds can rotate, leading to different spatial arrangements (conformers). By simulating the molecule for a sufficient period (typically nanoseconds to microseconds), researchers can identify the most populated and energetically favorable conformations in solution. This is crucial because the biologically active conformation that binds to a target may not be the lowest energy conformation in isolation.

Ligand-Target Interactions: When this compound is simulated in complex with a biomolecular target (e.g., an enzyme), MD can provide insights into the stability of the binding pose predicted by docking studies. researchgate.netnih.gov Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex is in equilibrium and the binding is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are more flexible or rigid.

Interaction Analysis: Throughout the simulation, one can monitor specific interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the target's active site residues. The persistence of these interactions over time is a strong indicator of a stable binding mode.

Molecular Docking Studies for Predicting Binding Modes and Affinities with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. researchgate.net This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). The pose with the best score is predicted to be the most likely binding mode.

For this compound, docking studies can identify key interactions with amino acid residues in the active site of a target protein. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the amide) and acceptors (like the carbonyl oxygen).

Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand (e.g., the benzyl (B1604629) group) and hydrophobic residues of the protein.

Electrostatic Interactions: Arising from the attraction or repulsion of charged or polar groups.

Docking studies on related benzamide (B126) and N-benzyl derivatives have successfully predicted their binding to various targets, including enzymes like α-glucosidase, α-amylase, and Dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov The results of these studies are often validated by subsequent molecular dynamics simulations to confirm the stability of the predicted interactions. nih.gov

Table 2: Illustrative Molecular Docking Results for a Ligand with a Target Protein

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Enzyme A (e.g., Kinase) | -8.5 | ASP145, LYS72, LEU120 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Enzyme B (e.g., Protease) | -7.9 | HIS41, GLU166, TYR54 | Hydrogen Bond, Pi-Alkyl, van der Waals |

| Receptor C (e.g., GPCR) | -9.2 | TRP286, PHE193, SER192 | Pi-Pi Stacking, Hydrophobic, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a compound like this compound, QSAR can be a powerful tool for optimizing its structure to enhance a desired biological effect.

A QSAR study begins with a dataset of structurally similar compounds (analogs of this compound) for which the biological activity (e.g., IC50 value) has been experimentally measured. For each compound, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Electronic Descriptors: Hammett constants, atomic charges, dipole moment.

Steric Descriptors: Molar refractivity, van der Waals volume, STERIMOL parameters.

Hydrophobic Descriptors: Partition coefficient (logP), hydrophobic surface area.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is developed that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs.

This predictive power allows medicinal chemists to prioritize which new derivatives of this compound to synthesize and test, focusing on those predicted to have the highest activity. This process of rational design can significantly save time and resources in the drug discovery pipeline. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular part of the molecule or adding an electron-donating group to the benzyl ring is likely to improve its potency.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications

Design Principles for N-benzyl-4-chlorobutanamide Derivatives in Rational Medicinal Chemistry

Rational medicinal chemistry aims to design and synthesize new biologically active compounds based on an understanding of their biological targets. For derivatives of this compound, this involves a multi-target-directed ligand approach, which is considered a promising strategy for complex diseases. nih.govrawdatalibrary.net

The this compound structure offers two primary sites for chemical modification: the benzyl (B1604629) group and the butanamide moiety. Strategic alterations to these parts of the molecule can significantly modulate biological activity.

For instance, in the development of antitubercular agents based on an N-benzyl-4-((heteroaryl)methyl)benzamide template, the facile synthesis of analogues allowed for the establishment of clear structure-activity relationships. nih.gov This chemical tractability is crucial for optimizing lead compounds. Similarly, in creating dual inhibitors for acetylcholinesterase (AChE) and histone deacetylase (HDAC), the N-benzyl piperidine (B6355638) moiety was envisioned as a key component that could interact with the hydrophobic surface of HDACs. researchgate.net

Modifications are not limited to simple substitutions. The creation of rigid analogues, where flexible parts of a molecule are constrained, can lead to more potent activity. This was demonstrated in a study where replacing a flexible moiety with a more rigid indanone structure resulted in one of the most potent anti-AChE inhibitors, with an IC50 value of 5.7 nM.

The type, position, and number of substituents on the aromatic ring of the benzyl group profoundly impact the biological activity and selectivity of the resulting compounds.

Studies on N-benzimidazole-derived carboxamides confirmed that substituents on the phenyl ring strongly influence antiproliferative activity. The introduction of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups is a common strategy explored in medicinal chemistry. The effect of swapping these groups has been shown to affect the crystal structure and properties of N-benzyl-related organic salts.

In the context of enzyme inhibition, specific substitutions can dramatically enhance potency and selectivity. For example, a dimethoxy-substituted indanone derivative of a 1-benzyl-piperidine compound was found to be a highly potent anti-AChE inhibitor. It showed a selective affinity for acetylcholinesterase that was 1250 times greater than for butyrylcholinesterase. This high degree of selectivity is a critical attribute for developing targeted therapies. Research on makaluvamine analogues also showed that substitutions on the benzyl ring, such as 4-methyl, 4-chloro, and 4-fluoro groups, led to pronounced antiproliferative effects on breast cancer cell lines. nih.gov In contrast, methoxy substitutions in the same series generally resulted in a slight loss of activity. nih.gov

| Compound Series | Substituent Modification | Impact on Biological Activity |

| N-benzimidazole carboxamides | Varied substituents on the phenyl ring | Strongly impacts antiproliferative activity |

| N-benzyl-related organic salts | Swapping of methoxy and hydroxyl groups | Affects crystal structure and molecular properties |

| 1-benzyl-piperidine derivatives | Dimethoxy substitution on indanone moiety | Potent and highly selective inhibition of AChE |

| Makaluvamine analogues | 4-methyl, 4-chloro, 4-fluoro on benzyl ring | Pronounced antiproliferative effects |

| Makaluvamine analogues | Methoxy substitution on benzyl ring | Slight loss of antiproliferative activity nih.gov |

In Vitro and Preclinical Investigations of Biological Activity of this compound Analogues

Following rational design and synthesis, analogues of this compound are subjected to a battery of in vitro and preclinical tests to characterize their biological effects.

A significant focus of research on N-benzyl amide derivatives has been their potential as enzyme inhibitors. These compounds have been successfully designed to target a variety of enzymes implicated in disease.

Cholinesterases (AChE/BChE): A series of N-benzyl piperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.govrawdatalibrary.net Specific compounds, d5 and d10, demonstrated potent dual-enzyme inhibition. nih.gov Further studies on N-benzyl benzamide (B126) derivatives identified selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), with IC50 values ranging from picomolar to nanomolar. nih.gov The inhibitory activity was confirmed to be a result of direct binding to BChE. nih.gov

Deubiquitinases (USP1/UAF1): Research efforts have led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex, a potential target for anticancer therapies. acs.org

Other Enzymes: N-benzylbenzamide derivatives have also been identified as a new class of potent tyrosinase inhibitors. nih.gov Another family of compounds, N-benzyl-4-((heteroaryl)methyl)benzamides, act as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a key enzyme in M. tuberculosis. nih.gov

| Compound Series | Target Enzyme | Key Findings (IC50 Values) |

| N-benzyl piperidine derivative (d5) | HDAC / AChE | 0.17 µM / 6.89 µM nih.gov |

| N-benzyl piperidine derivative (d10) | HDAC / AChE | 0.45 µM / 3.22 µM nih.gov |

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | pM to nM range nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 Deubiquitinase | Nanomolar potency acs.org |

| N-benzylbenzamide derivative (cpd 15) | Tyrosinase | 2.2 µM nih.gov |

| N-benzyl-4-((heteroaryl)methyl)benzamides | InhA Reductase | Potent inhibitors against M. tuberculosis nih.gov |

Understanding how these compounds interact with biological receptors is crucial for elucidating their mechanism of action. Studies have investigated the binding of N-benzyl derivatives to various receptors.

For example, N-benzyltryptamines have been synthesized and subjected to in vitro affinity assays against human 5-HT2 receptor subtypes. nih.gov Some of these compounds showed affinities in the 10–100 nanomolar range for 5-HT2A receptors. nih.gov Functional assays revealed that while many were full agonists at the 5-HT2C receptor, they showed low efficacy at the 5-HT2A subtype, indicating a degree of selectivity in their functional activity. nih.gov

In another study, novel benzamide-based derivatives were evaluated for their affinity to Sigma-1 (S1R) and Sigma-2 (S2R) receptors through competitive binding assays using radioligands. mdpi.com This research highlighted how subtle structural modifications, such as inverting an amide bond, could lead to a fivefold increase in S1R affinity and selectivity. mdpi.com Molecular docking and dynamics simulations have also been used to predict favorable interactions between N-benzyl-piperidine derivatives and both AChE and BuChE, corroborating in vitro enzymatic assay results. nih.gov

Cell-based assays provide a critical link between molecular activity and cellular function. Analogues of this compound have been extensively evaluated for their effects on cellular processes, particularly cell proliferation.

Antiproliferative Activity: A series of novel N-benzylbenzamide derivatives were found to be potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov Similarly, certain N-substituted benzimidazole (B57391) derivatives showed strong anticancer activity against five tested cell lines, with IC50 values comparable to the chemotherapy drug paclitaxel. rsc.org Studies on makaluvamine analogues bearing substituted benzyl side chains also demonstrated pronounced antiproliferative effects on the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. nih.gov

Neuroprotective Effects: Beyond cancer, these compounds show promise in other therapeutic areas. Several N-benzyl benzamide derivatives that inhibit BChE also demonstrated neuroprotective effects in an oxidative damage model. nih.gov Likewise, dual HDAC/AChE inhibitors exhibited promising neuroprotective activities in PC-12 cells, a cell line commonly used in neuroscience research. nih.gov

| Compound Series | Cell Line(s) | Biological Effect | Key Findings (IC50 Values) |

| N-benzylbenzamide derivative (20b) | Various cancer cell lines | Antiproliferative (Tubulin inhibition) | 12 - 27 nM nih.gov |

| N-substituted benzimidazoles | Five cancer cell lines | Antiproliferative | 1.84 - 10.28 µg/mL rsc.org |

| 4-chloro-benzyl makaluvamine analogue | MCF-7 (Breast Cancer) | Antiproliferative | 1.8 µM nih.gov |

| 4-methyl-benzyl makaluvamine analogue | MCF-7 (Breast Cancer) | Antiproliferative | 2.3 µM nih.gov |

| N-benzyl benzamide derivatives | - | Neuroprotection | Verified in oxidative damage model nih.gov |

| N-benzyl piperidine derivatives | PC-12 cells | Neuroprotection | Promising neuroprotective activities nih.gov |

Despite a comprehensive search for scientific literature, no specific information was found regarding "this compound" that would allow for a detailed discussion of its Structure-Activity Relationship (SAR) studies, medicinal chemistry applications, mechanism of action, or its development as a preclinical lead compound.

Further research would be required to establish the pharmacological profile and therapeutic potential of this specific chemical entity. Without available data, any discussion on its biological activity would be purely speculative.

Synthetic Utility of N Benzyl 4 Chlorobutanamide As a Chemical Intermediate

Building Block in the Synthesis of Complex Heterocyclic Systems

N-benzyl-4-chlorobutanamide serves as a fundamental building block for the synthesis of various heterocyclic systems, most notably five-membered nitrogen-containing rings. The presence of the electrophilic chlorobutyl group and the nucleophilic amide nitrogen within the same molecule facilitates intramolecular cyclization reactions, providing a straightforward route to substituted pyrrolidinones.

The most common application of this compound is in the synthesis of N-benzyl-2-pyrrolidinone . This transformation is typically achieved through an intramolecular Williamson ether synthesis-type reaction, where the amide nitrogen, after deprotonation with a suitable base, acts as a nucleophile, displacing the chloride ion from the terminal carbon of the butyl chain. This intramolecular cyclization is an efficient method for constructing the five-membered lactam ring.

| Reactant | Reagents and Conditions | Product | Reaction Type |

| This compound | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | N-benzyl-2-pyrrolidinone | Intramolecular Nucleophilic Substitution |

While the direct synthesis of N-benzyl-2-pyrrolidinone is a primary use, the fundamental reactivity of this compound can be extended to the synthesis of more complex heterocyclic frameworks. By incorporating other functional groups into the benzyl (B1604629) or butanamide portions of the molecule, chemists can construct a variety of substituted pyrrolidines and other related heterocycles. For instance, substituents on the benzene (B151609) ring can be carried through the cyclization to yield decorated N-arylpyrrolidinones, which are prevalent motifs in medicinal chemistry.

Precursor for Advanced Organic Transformations and Functionalized Molecules

Beyond its direct use in forming simple heterocyclic rings, this compound is a valuable precursor for more advanced organic transformations, leading to a diverse array of functionalized molecules. The chloroalkyl group is a key handle for introducing a wide range of functionalities through nucleophilic substitution reactions.

Stronger nucleophiles can displace the chloride to introduce functionalities prior to or in competition with intramolecular cyclization. This allows for the synthesis of linear, functionalized N-benzylamides. For example, reaction with azide (B81097) sources can introduce a nitrogen-containing group, which can then be further elaborated.

Furthermore, the amide functionality itself can be a site for chemical modification. Reduction of the amide carbonyl group to a methylene (B1212753) group transforms the butanamide into a substituted butylamine (B146782) derivative, opening up another avenue for diversification.

The following table summarizes some of the potential transformations of this compound:

| Transformation | Reagents | Resulting Functional Group/Molecule Type |

| Intramolecular Cyclization | Base | N-benzyl-2-pyrrolidinone |

| Nucleophilic Substitution | Various Nucleophiles (e.g., CN-, RS-, N3-) | Functionalized N-benzylbutanamides |

| Amide Reduction | Reducing agents (e.g., LiAlH4) | N-benzyl-4-chlorobutylamine |

These transformations highlight the role of this compound as a versatile platform for generating molecular complexity. The ability to selectively manipulate either the chloroalkyl chain or the amide group provides chemists with significant control over the final product structure.

Role in Convergent and Divergent Synthetic Strategies for Target Molecule Construction

In the strategic planning of complex molecule synthesis, intermediates that can participate in either convergent or divergent pathways are highly sought after. This compound, with its distinct reactive sites, is well-suited for such roles.

In a convergent synthesis , different fragments of a target molecule are prepared separately and then joined together at a late stage. This compound can be elaborated into a more complex fragment containing the pyrrolidinone core or a functionalized side chain. This fragment can then be coupled with another key intermediate to assemble the final target molecule efficiently.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent starting point for divergent strategies. The primary intramolecular cyclization leads to the N-benzyl-2-pyrrolidinone scaffold. From this central intermediate, various reactions can be employed to modify the benzyl group (e.g., debenzylation followed by re-alkylation or acylation) or the pyrrolidinone ring itself (e.g., alpha-functionalization). This approach allows for the rapid generation of a diverse set of molecules for applications such as drug discovery and materials science.

For example, a divergent approach starting from this compound could involve:

Synthesis of the core scaffold: Intramolecular cyclization to form N-benzyl-2-pyrrolidinone.

Diversification:

Modification of the N-substituent: Catalytic hydrogenation to remove the benzyl group, followed by reaction with a variety of electrophiles (alkyl halides, acyl chlorides) to introduce new N-substituents.

Functionalization of the lactam ring: Deprotonation at the alpha-position to the carbonyl group, followed by reaction with electrophiles to introduce substituents on the pyrrolidinone ring.

This strategic use of this compound enables the efficient construction of molecular libraries and facilitates the exploration of structure-activity relationships in medicinal chemistry.

Conclusion and Future Directions in N Benzyl 4 Chlorobutanamide Research

Addressing Remaining Challenges in Synthesis and Functionalization

The synthesis of N-benzyl-4-chlorobutanamide, ostensibly straightforward via the acylation of benzylamine (B48309) with 4-chlorobutyryl chloride, presents subtle challenges that are common in amide synthesis. Future work must focus on optimizing reaction conditions to ensure high purity and yield, potentially exploring greener solvents and methodologies to overcome issues associated with traditional dipolar aprotic solvents. hud.ac.uk

A primary challenge lies in the subsequent functionalization of the molecule. The terminal chloro group is a versatile handle for nucleophilic substitution, but this reactivity also introduces complexities.

Key Challenges Include:

Selectivity: Ensuring that nucleophilic attack occurs exclusively at the terminal carbon without unintended reactions at the amide carbonyl. While amides are generally stable, forcing conditions could compromise this stability. frontiersin.orgnih.govnih.gov

Competing Reactions: Preventing elimination reactions (E2), which would yield N-benzylbut-3-enamide, a common side product in reactions involving primary alkyl halides under basic conditions. The choice of nucleophile and base will be critical.

Intramolecular Cyclization: Under certain conditions, intramolecular attack by the amide nitrogen or oxygen could lead to the formation of a pyrrolidinone ring system, cleaving the benzyl (B1604629) group. researchgate.net

Future research should systematically investigate the reactivity of the C-Cl bond with a diverse range of nucleophiles (amines, thiols, azides, etc.). This would not only expand the library of derivatives but also establish clear synthetic protocols that maximize yield and minimize byproduct formation. The development of catalytic methods for these substitution reactions could offer milder conditions and improved selectivity.

Emerging Avenues in Computational and Mechanistic Studies for Comprehensive Understanding

A thorough understanding of this compound's reactivity and potential interactions can be significantly accelerated through computational and mechanistic studies. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into the molecule's electronic structure. acs.org

Potential Computational Research Areas:

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | To calculate molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. rsc.org | Prediction of the most reactive sites, understanding of the C-Cl bond strength, and insight into the molecule's kinetic stability. |

| Transition State Modeling | To model the reaction pathways for nucleophilic substitution (SN2) versus elimination (E2) reactions at the terminal chloride. | Determination of activation energy barriers for competing pathways, enabling the rational selection of reaction conditions to favor substitution. ucsd.edu |

| Molecular Docking | To screen for potential interactions with biological targets, such as enzyme active sites, by leveraging its structural similarity to known bioactive N-benzyl derivatives. | Identification of potential protein targets, guiding the design of future derivatives for specific therapeutic applications. |

Mechanistic studies will be crucial for validating these computational models. Kinetic analyses of substitution reactions with various nucleophiles can elucidate the reaction order and the influence of substituents on both the benzyl ring and the nucleophile. researchgate.net Such studies would clarify whether the reactions proceed via a classic SN2 mechanism and provide invaluable data for synthetic optimization. ucsd.edu

Potential for Novel Academic Applications and Interdisciplinary Research Beyond Current Scope

The true potential of this compound lies in its utility as a versatile building block for creating novel molecules with diverse functions. The N-benzyl motif is a well-established pharmacophore found in a wide array of bioactive compounds, including anticonvulsants, anticancer agents, and 5-HT receptor agonists. nih.govacs.orgacs.orgnih.gov The 4-chlorobutanamide (B1293659) portion serves as a reactive linker, allowing this privileged scaffold to be tethered to other molecules of interest.

Future Interdisciplinary Research Directions:

Medicinal Chemistry: The compound could serve as a precursor for synthesizing libraries of new chemical entities. By substituting the chloride with various functional groups, researchers can explore structure-activity relationships (SAR) for targets like acetylcholinesterase or USP1/UAF1 deubiquitinase, where N-benzyl derivatives have shown promise. acs.org

Chemical Biology: The terminal chloride allows for conjugation to biomolecules (peptides, proteins) or reporter tags (fluorophores), creating chemical probes to study biological processes or validate drug targets.

Materials Science: this compound could be used as a monomer or functionalizing agent for polymers. Grafting this molecule onto a polymer backbone could introduce specific binding sites or alter the material's surface properties.

Supramolecular Chemistry: The amide group's hydrogen bonding capabilities, combined with the potential for functionalization at the chloro-terminus, makes it an interesting candidate for designing self-assembling systems or molecular receptors.

Q & A

Q. How should researchers present findings on this compound in academic manuscripts?

- Methodological Answer : Follow IMRAD structure:

- Abstract : Highlight gap (e.g., "limited SAR studies"), methods (e.g., "DFT and MIC assays"), and impact (e.g., "novel neuroinflammation target") .

- Data Presentation : Use tables for spectroscopic assignments (δ, multiplicity) and figures for reaction schemes/docking poses. Reference public databases (PubChem CID, NIST spectra ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.